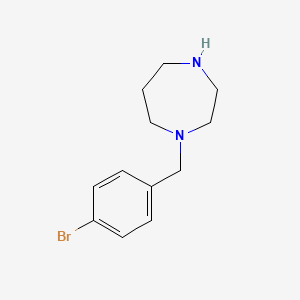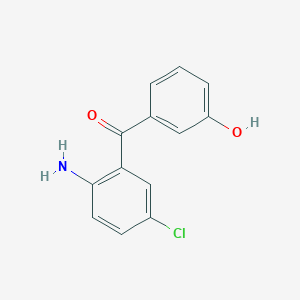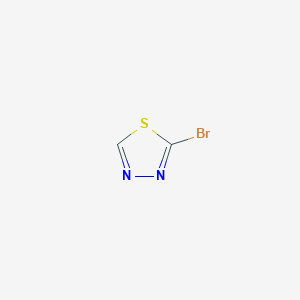
3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine is a heterocyclic compound that features a benzothiazole ring fused to a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both benzothiazole and thiophene moieties in its structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Formation of Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of α-cyano ketones with elemental sulfur and a primary amine.
Coupling of Benzothiazole and Thiophene Rings: The final step involves the coupling of the benzothiazole and thiophene rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and polar aprotic solvents (dimethyl sulfoxide, acetonitrile).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is studied for its potential as a fluorescent probe for detecting biological molecules and as an imaging agent in biological systems.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine involves its interaction with specific molecular targets and pathways:
Inhibition of Enzymes: The compound can inhibit enzymes such as dihydropteroate synthase, which is involved in the folate synthesis pathway in bacteria.
Disruption of Cellular Processes: It can disrupt cellular processes by binding to DNA or proteins, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives with similar biological activities.
4-Methylthiophene-2-carboxylic Acid: A thiophene derivative with applications in material science.
2-Phenylbenzothiazole: A benzothiazole derivative with potential anti-cancer properties.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine is unique due to its combined benzothiazole and thiophene moieties, which impart distinct electronic and biological properties. This makes it a valuable compound for diverse applications in medicinal chemistry, material science, and biological research .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-4-methylthiophen-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S2/c1-7-6-15-11(13)10(7)12-14-8-4-2-3-5-9(8)16-12/h2-6H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXFAQKMMOVVIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C2=NC3=CC=CC=C3S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370697 |
Source


|
| Record name | 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232941-00-3 |
Source


|
| Record name | 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B1273725.png)



